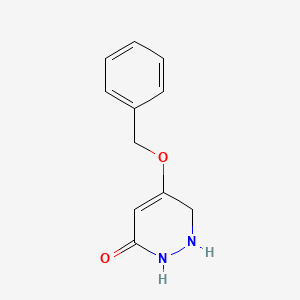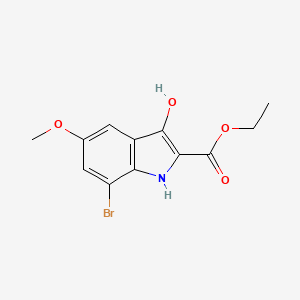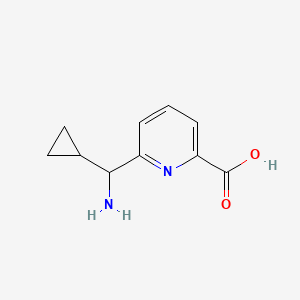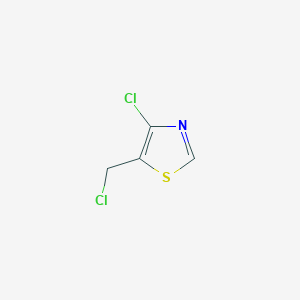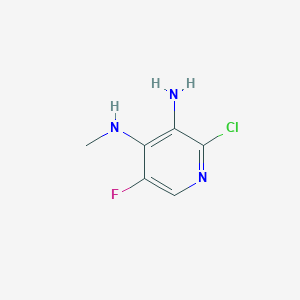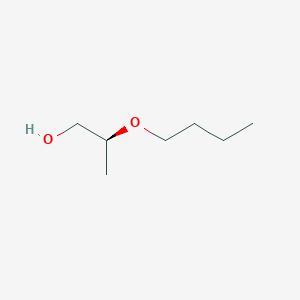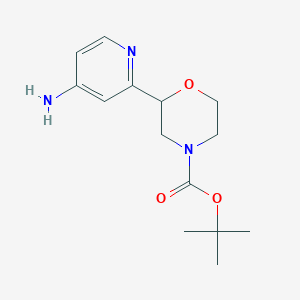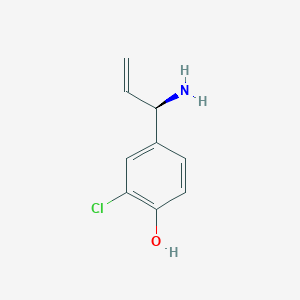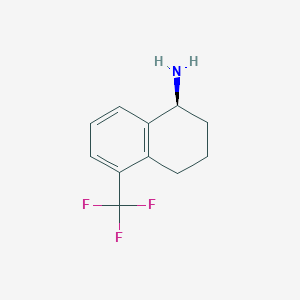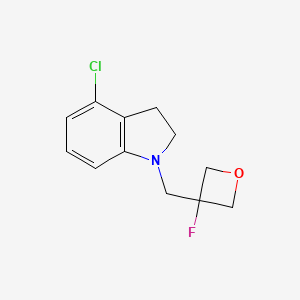
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline is a synthetic organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorooxetane Moiety: The fluorooxetane moiety can be attached through a nucleophilic substitution reaction, where a suitable fluorooxetane precursor reacts with the indoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Indole derivatives.
Reduction: Dihydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroindoline: Lacks the fluorooxetane moiety, making it less versatile in terms of chemical reactivity.
3-Fluorooxetane: Lacks the indoline core, limiting its biological activity compared to 4-Chloro-1-((3-fluorooxetan-3-yl)methyl)indoline.
Uniqueness
This compound is unique due to the presence of both the chloro and fluorooxetane groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13ClFNO |
|---|---|
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
4-chloro-1-[(3-fluorooxetan-3-yl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C12H13ClFNO/c13-10-2-1-3-11-9(10)4-5-15(11)6-12(14)7-16-8-12/h1-3H,4-8H2 |
InChI-Schlüssel |
IJASDKGFVHQFTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C(=CC=C2)Cl)CC3(COC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



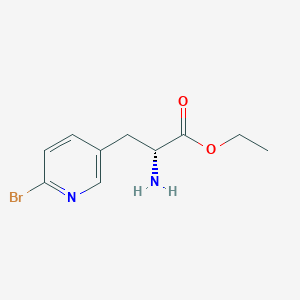
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
